molecular formula C9H10ClNO3 B8128904 1-Chloro-3-isopropoxy-5-nitrobenzene

1-Chloro-3-isopropoxy-5-nitrobenzene

Cat. No.: B8128904
M. Wt: 215.63 g/mol
InChI Key: BCMDYXPSPNICDB-UHFFFAOYSA-N
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Description

1-Chloro-3-isopropoxy-5-nitrobenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a chlorine atom at position 1, an isopropoxy group (-OCH(CH₃)₂) at position 3, and a nitro group (-NO₂) at position 4. This analysis will focus on comparisons with three closely related compounds (Table 1).

Properties

IUPAC Name

1-chloro-3-nitro-5-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-6(2)14-9-4-7(10)3-8(5-9)11(12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMDYXPSPNICDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-isopropoxy-5-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1-chloro-3-isopropoxybenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and minimize by-products.

Mechanism of Action

The mechanism of action of 1-chloro-3-isopropoxy-5-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chlorine and isopropoxy groups influence the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
1-Chloro-3-methoxy-5-nitrobenzene C₇H₆ClNO₃ 187.58 -Cl (C1), -OCH₃ (C3), -NO₂ (C5) -
1-Bromo-5-fluoro-2-isopropoxy-3-nitrobenzene C₉H₈BrFNO₃ 292.07* (estimated) -Br (C1), -F (C5), -OCH(CH₃)₂ (C2), -NO₂ (C3) 1375068-62-4
1-Chloro-3-(chloromethyl)-5-nitrobenzene C₇H₅Cl₂NO₂ 206.02 -Cl (C1), -CH₂Cl (C3), -NO₂ (C5) 693225-87-5
1-Chloro-3-isopropoxy-5-nitrobenzene C₉H₁₀ClNO₃ 215.63 (estimated) -Cl (C1), -OCH(CH₃)₂ (C3), -NO₂ (C5) - -

*Note: Molecular weights for the bromo-fluoro analog and target compound are estimated based on substituent contributions.

Substituent Effects on Physicochemical Properties

  • In contrast, the chloromethyl group in increases electrophilicity at the benzylic position, making it more reactive toward nucleophilic substitution than alkoxy-substituted analogs.
  • Molecular Weight and Boiling/Melting Points :

    • The bromo-fluoro derivative has a higher molecular weight (292.07 g/mol) due to bromine and fluorine atoms, likely resulting in a higher boiling point than the target compound.
    • The chloromethyl analog (206.02 g/mol) has a lower molecular weight but higher density and polarity due to dual chlorine atoms, which may elevate its melting point relative to alkoxy-substituted compounds.

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